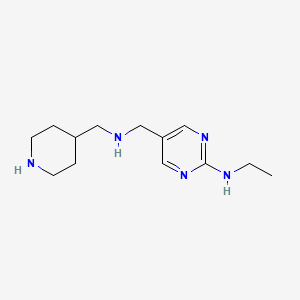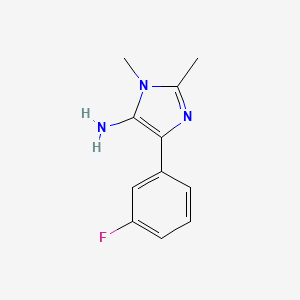
2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(1-(3-méthoxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique est un composé organique synthétique appartenant à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d’un cycle pyrazole substitué par un groupe méthoxyphényle et deux groupes méthyle, ainsi que par un groupement acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(1-(3-méthoxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par condensation de l’hydrazine avec une 1,3-dicétone. Dans ce cas, le 3,5-diméthyl-1-phénylpyrazole peut être obtenu par réaction de l’hydrate d’hydrazine avec l’acétylacétone en présence d’un catalyseur acide.
Introduction du groupe méthoxyphényle : Le groupe méthoxyphényle peut être introduit par une réaction de substitution aromatique nucléophile. Cela implique la réaction de l’acide 3-méthoxyphénylboronique avec le dérivé pyrazole en utilisant une réaction de couplage Suzuki-Miyaura catalysée par le palladium.
Addition du groupement acide acétique : La dernière étape implique l’introduction du groupement acide acétique par une réaction de carboxylation. Cela peut être réalisé en faisant réagir le composé intermédiaire avec du dioxyde de carbone en présence d’une base.
Méthodes de production industrielle
La production industrielle de l’acide 2-(1-(3-méthoxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et d’optimisation des procédés pour garantir la scalabilité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation d’aldéhydes ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent cibler le cycle pyrazole ou le groupement acide acétique, conduisant à la formation de dérivés réduits.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les halogénures peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Formation de 3-méthoxybenzaldéhyde ou d’acide 3-méthoxybenzoïque.
Réduction : Formation de dérivés pyrazole réduits ou de dérivés d’acide acétique réduits.
Substitution : Formation de dérivés pyrazole substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le composé sert de brique de base pour la synthèse de molécules et de matériaux plus complexes. Il est utilisé dans le développement de nouvelles méthodologies de synthèse et de mécanismes réactionnels.
Biologie : Le composé présente des activités biologiques telles que des propriétés anti-inflammatoires, analgésiques et antimicrobiennes. Il est utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment le traitement des maladies inflammatoires, la gestion de la douleur et les infections microbiennes.
Industrie : Le composé est utilisé dans le développement d’agrochimique, de produits pharmaceutiques et de produits chimiques spécialisés. Il est également étudié pour son utilisation potentielle en science des matériaux et en nanotechnologie.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound exhibits biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of inflammatory diseases, pain management, and microbial infections.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. It is also explored for its potential use in materials science and nanotechnology.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(1-(3-méthoxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et des protéines impliqués dans les voies inflammatoires, la signalisation de la douleur et la croissance microbienne.
Voies impliquées : Le composé peut inhiber l’activité des enzymes cyclooxygénases (COX), conduisant à une production réduite de médiateurs pro-inflammatoires. Il peut également interagir avec les membranes cellulaires microbiennes, perturbant leur intégrité et leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(1-phényl-3,5-diméthyl-1H-pyrazol-4-yl)acétique : Il n’y a pas de groupe méthoxy, ce qui entraîne des activités biologiques et une réactivité chimique différentes.
Acide 2-(1-(4-méthoxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique : Structure similaire mais avec le groupe méthoxy à une position différente, ce qui conduit à des variations des propriétés biologiques et chimiques.
Acide 2-(1-(3-hydroxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique : Contient un groupe hydroxyle au lieu d’un groupe méthoxy, ce qui affecte sa solubilité et sa réactivité.
Unicité
L’acide 2-(1-(3-méthoxyphényl)-3,5-diméthyl-1H-pyrazol-4-yl)acétique est unique en raison de la présence du groupe méthoxy en position 3 du cycle phényle, ce qui confère des effets électroniques et stériques spécifiques.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(8-14(17)18)10(2)16(15-9)11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18) |
Clé InChI |
IYEWACRPZMOFHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)


